5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE HYDROCHLORIDE
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Overview
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be further reduced to form tetrahydroquinoxaline derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride.
Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinazoline: A structurally related compound with a similar bicyclic ring system.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the amine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h4-6H,1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIKLAOPWENMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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